3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide 3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1798029-39-6
VCID: VC6930789
InChI: InChI=1S/C16H18N4O5S/c1-19-14-7-10(3-4-15(14)25-16(19)21)26(22,23)17-8-12-11-9-24-6-5-13(11)20(2)18-12/h3-4,7,17H,5-6,8-9H2,1-2H3
SMILES: CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C
Molecular Formula: C16H18N4O5S
Molecular Weight: 378.4

3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

CAS No.: 1798029-39-6

Cat. No.: VC6930789

Molecular Formula: C16H18N4O5S

Molecular Weight: 378.4

* For research use only. Not for human or veterinary use.

3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide - 1798029-39-6

Specification

CAS No. 1798029-39-6
Molecular Formula C16H18N4O5S
Molecular Weight 378.4
IUPAC Name 3-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide
Standard InChI InChI=1S/C16H18N4O5S/c1-19-14-7-10(3-4-15(14)25-16(19)21)26(22,23)17-8-12-11-9-24-6-5-13(11)20(2)18-12/h3-4,7,17H,5-6,8-9H2,1-2H3
Standard InChI Key XGQMXLXYBLCWRH-UHFFFAOYSA-N
SMILES CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C

Introduction

Structural Elucidation and Nomenclature

The compound’s systematic name reflects its hybrid architecture:

  • Benzo[d]oxazole-5-sulfonamide core: A bicyclic system comprising a benzene ring fused to an oxazole (five-membered ring with one oxygen and one nitrogen atom) at positions 5 and 6. The sulfonamide group (-SO₂NH₂) is appended at position 5, with a methyl substituent at position 3 of the oxazole ring.

  • Tetrahydropyrano[4,3-c]pyrazole fragment: A partially saturated pyran (six-membered oxygen-containing ring) fused to a pyrazole (five-membered di-nitrogen ring) at positions 4 and 3. The pyrazole nitrogen at position 1 is methylated, and the methylene bridge (-CH₂-) connects the pyrazole’s position 3 to the sulfonamide nitrogen.

This connectivity creates a conformationally constrained system, likely influencing binding interactions in biological targets .

Synthetic Methodologies

Construction of the Benzo[d]Oxazole Sulfonamide Moiety

The benzo[d]oxazole core is typically synthesized via cyclization of ortho-aminophenols with carboxylic acid derivatives. For example:

  • Sulfonation: Introduction of the sulfonyl group at position 5 can be achieved using chlorosulfonic acid, followed by amidation with ammonia or amines .

  • Oxazole formation: Cyclocondensation of 2-aminophenol derivatives with triphosgene or carbonyl diimidazole yields the oxazole ring .

Table 1: Representative Conditions for Benzo[d]Oxazole Synthesis

StepReagents/ConditionsYield (%)Reference
SulfonationClSO₃H, 0–5°C, 2h75–85
Oxazole cyclizationTriphosgene, DCM, RT, 4h60–70

Synthesis of the Tetrahydropyrano[4,3-c]Pyrazole Fragment

Pyrano-pyrazole systems are often assembled via cyclocondensation or 1,3-dipolar cycloaddition:

  • Hydrazine cyclization: Reaction of β-ketoesters with methylhydrazine forms pyrazoles, followed by pyran annulation using α,β-unsaturated carbonyl compounds .

  • Regioselective strategies: Steric and electronic factors dictate substituent placement. For instance, bulky groups at the pyran’s β-position enhance regioselectivity (>90%) .

Key reaction:

β-Ketoester + MethylhydrazineEtOH, refluxPyrazole intermediateAcrolein, acidTetrahydropyrano[4,3-c]pyrazole[1]\text{β-Ketoester + Methylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{Pyrazole intermediate} \xrightarrow{\text{Acrolein, acid}} \text{Tetrahydropyrano[4,3-c]pyrazole}[1]

Final Coupling via Methylene Bridge

The methylene-linked sulfonamide is formed through nucleophilic substitution:

  • Sulfonamide activation: Treating the sulfonyl chloride with a base (e.g., NaOH) generates a sulfonamide anion.

  • Alkylation: Reaction with a bromomethyl-pyrano-pyrazole derivative under mild conditions (e.g., DMF, K₂CO₃) .

Physicochemical Properties

Predicted data (analog-based):

  • Molecular weight: ~450 g/mol

  • LogP: 2.1–2.5 (moderate lipophilicity)

  • Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO or DMF

  • pKa: Sulfonamide proton ≈ 6.5 (weakly acidic)

Table 2: Computed Physicochemical Parameters

ParameterValueMethod
LogP2.3ChemAxon
H-bond donors3SwissADME
Rotatable bonds5Molinspiration

Analytical Characterization

Spectroscopic signatures:

  • ¹H NMR:

    • Benzo[d]oxazole: Aromatic protons at δ 7.2–8.1 ppm (doublets).

    • Pyrano-pyrazole: Pyran O-CH₂ at δ 3.8–4.2 ppm; pyrazole CH₃ at δ 2.4 ppm.

  • HRMS: Expected [M+H]⁺ at m/z 451.1324 (C₁₈H₂₀N₄O₅S).

Chromatographic methods:

  • HPLC: C18 column, acetonitrile/water (70:30), retention time ≈ 6.8 min.

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